molecular formula C15H23N3O4 B13209736 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13209736
M. Wt: 309.36 g/mol
InChI Key: OHMVWLZEJPUDCK-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring. The tert-butoxycarbonyl group is then added to protect the piperidine nitrogen. The final step involves the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, ensuring the compound’s stability during these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability, while the piperidine and pyrazole rings offer versatile interaction sites for various molecular targets.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c1-10-8-12(13(19)20)16-18(10)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20)

InChI Key

OHMVWLZEJPUDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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